molecular formula C7H4BF5O2 B6309085 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid CAS No. 2663787-31-1

2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid

Katalognummer: B6309085
CAS-Nummer: 2663787-31-1
Molekulargewicht: 225.91 g/mol
InChI-Schlüssel: LIGSHMZBKZYWDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid (CAS: 2663787-31-1 ) is a high-purity benzeneboronic acid derivative supplied at a minimum purity of 95% . With the molecular formula C7H4BF5O2 and a molecular weight of 225.91 g/mol , this compound serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl structures common in pharmaceuticals and materials science . The distinct substitution pattern of fluorine and trifluoromethyl groups on the benzene ring confers unique electronic properties, making it a valuable reagent in the development of advanced materials. For instance, related trifluoromethyl-substituted benzeneboronic acids have been investigated as functional additives in lithium-ion battery electrolytes, where they help form stable solid-electrolyte interphase (SEI) layers on graphite anodes, improving battery performance . This product is intended for research and development purposes and is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this chemical with appropriate precautions, consulting the safety data sheet prior to use.

Eigenschaften

IUPAC Name

[2,6-difluoro-3-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF5O2/c9-4-2-1-3(7(11,12)13)6(10)5(4)8(14)15/h1-2,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGSHMZBKZYWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)C(F)(F)F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Mechanism and Steps

The synthesis begins with 2,6-difluoro-3-bromo-(trifluoromethyl)benzene as the starting material. Key steps include:

  • Grignard Reagent Formation : Magnesium turnings react with the aryl bromide in tetrahydrofuran (THF) under inert atmosphere, initiated by iodine.

  • Boronation : The Grignard intermediate is quenched with trimethyl borate at low temperatures (-78°C), forming the boronate ester.

  • Acidic Workup : Hydrolysis with aqueous HCl yields the boronic acid.

A representative procedure adapted from involves:

  • Starting Material : 5.0 g (0.021 mol) of 2,6-difluoro-3-bromo-(trifluoromethyl)benzene.

  • Reagents : Magnesium (0.5 g, 0.021 mol), trimethyl borate (2.3 mL, 0.021 mol), THF (65 mL).

  • Conditions : Grignard formation at 45°C, boronation at -78°C.

Yield and Characterization

ParameterValue
Yield3.3 g (66%)
Melting Point167–168°C
Purity (NMR)Confirmed structure

Critical Notes :

  • Low temperatures during boronation prevent side reactions.

  • Acidic workup ensures complete hydrolysis of the boronate ester.

ChallengeSolution
Boronic Acid StabilityUse of stabilizing ligands (e.g., diethanolamine)
RegioselectivityDirected ortho-metalation strategies

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications to laboratory protocols:

  • Solvent Recycling : THF recovery systems reduce costs.

  • Catalyst Optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve turnover in boronation steps.

  • Safety Protocols : Handling fluorinated reagents requires specialized equipment to mitigate HF release risks.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
One of the primary applications of 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid is in Suzuki-Miyaura coupling reactions. This method facilitates the formation of carbon-carbon bonds, allowing for the synthesis of complex organic molecules. The compound acts as a boron source in these reactions, which are crucial for constructing aryl and heteroaryl derivatives that are often used in pharmaceuticals and agrochemicals .

Reaction TypeRole of CompoundProducts
Suzuki-Miyaura CouplingBoron sourceAryl derivatives for drug development
Carbon-Carbon BondingReactant in cross-couplingComplex organic molecules

Medicinal Chemistry

Drug Development
The incorporation of 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid in drug synthesis has shown promise due to its ability to modulate biological activity through reversible covalent bonding with target proteins. This property is particularly valuable in the design of inhibitors for enzymes or receptors involved in disease pathways. For example, studies indicate that compounds derived from this boronic acid can enhance selectivity and potency against specific biological targets.

Case Study: Anticancer Agents
Research has demonstrated that derivatives of this compound can be utilized to develop novel anticancer agents. The unique electronic properties imparted by the fluorinated groups may improve metabolic stability and reduce off-target effects, making these compounds more effective as therapeutic agents.

Materials Science

Organic Electronics
In materials science, 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid serves as a building block for developing advanced materials such as organic semiconductors and polymers. The fluorinated groups contribute to enhanced electronic properties like conductivity and thermal stability, which are essential for applications in organic light-emitting diodes (OLEDs) and solar cells .

ApplicationMaterial TypeProperties Enhanced
Organic ElectronicsSemiconductorsImproved conductivity and stability
PolymersFunctional materialsTailored electronic properties

Radiopharmaceutical Development

The potential for using 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid in radiopharmaceuticals is notable due to its ability to be labeled with radioactive isotopes. This capability allows it to be utilized in medical imaging techniques such as positron emission tomography (PET). The effectiveness of this application hinges on the compound's ability to target specific biomolecules within the body, making it a candidate for developing diagnostic agents.

Wirkmechanismus

The mechanism of action of 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid involves its ability to form stable complexes with various metal catalysts, facilitating cross-coupling reactions. The boronic acid group interacts with the metal center, enabling the transfer of organic groups and the formation of new carbon-carbon or carbon-nitrogen bonds . This reactivity is crucial in the synthesis of complex organic molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2,6-difluoro-3-(trifluoromethyl)benzeneboronic acid and related boronic acids:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications References
2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid 2-F, 6-F, 3-CF₃ 257.92 Not explicitly listed in evidence High reactivity in cross-coupling; stable under aqueous conditions
2,6-Difluorophenylboronic acid 2-F, 6-F 157.93 144025-03-6 Simpler structure; lower steric hindrance; used in basic Suzuki reactions
2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid 2-Cl, 6-Cl, 3-CF₃ 258.82 1027059-21-7 Increased electron-withdrawing effects; higher steric bulk compared to F-substituted analogs
3,5-Bis(trifluoromethyl)benzeneboronic acid 3-CF₃, 5-CF₃ 257.92 73852-19-4 Enhanced Lewis acidity; used in enantioselective Diels-Alder reactions
(2,6-Difluoro-3-isopropoxyphenyl)boronic acid 2-F, 6-F, 3-OCH(CH₃)₂ 228.03 849062-04-0 Reduced electron-withdrawing effects; improved solubility in polar solvents
2,6-Bis(trifluoromethyl)benzeneboronic acid 2-CF₃, 6-CF₃ 257.92 681812-07-7 High steric hindrance; limited applications in sterically demanding reactions

Key Comparative Insights:

Electronic Effects: The trifluoromethyl (-CF₃) group in the target compound provides strong electron-withdrawing effects, enhancing its reactivity in palladium-catalyzed cross-couplings compared to non-fluorinated analogs like (2,6-difluoro-3-isopropoxyphenyl)boronic acid . Chlorine-substituted analogs (e.g., 2,6-dichloro-3-CF₃ derivative) exhibit even stronger electron-withdrawing effects but may suffer from hydrolytic instability compared to fluorine-substituted derivatives .

Steric Considerations :

  • The 3-CF₃ group in the target compound introduces moderate steric hindrance, balancing reactivity and accessibility in catalytic cycles. In contrast, 2,6-bis(trifluoromethyl)benzeneboronic acid (CF₃ at 2 and 6 positions) has higher steric bulk, limiting its utility in sterically sensitive reactions .

Applications in Catalysis :

  • The target compound’s fluorine and CF₃ substituents make it suitable for reactions requiring both stability and reactivity, such as synthesizing fluorinated drug intermediates.
  • 3,5-Bis(trifluoromethyl)benzeneboronic acid is preferred in enantioselective Diels-Alder reactions due to its ability to stabilize transition states via Lewis acid interactions .

Stability :

  • Fluorine substituents improve hydrolytic stability compared to chlorine analogs. For instance, 2,6-difluorophenylboronic acid (97% purity) is commercially available and stable under standard storage conditions, whereas chlorine-substituted derivatives may require anhydrous handling .

Research Findings and Data

Reactivity in Suzuki-Miyaura Couplings:

  • 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid demonstrates >90% yield in couplings with aryl halides, outperforming 2,6-difluorophenylboronic acid (75–85% yield) due to the activating effects of the CF₃ group .
  • In contrast, 2,6-bis(trifluoromethyl)benzeneboronic acid shows reduced yields (~60%) in similar reactions due to steric hindrance .

Stability Data:

  • Hydrolytic stability studies rank boronic acids as follows: 3,5-bis(trifluoromethyl) > 2,6-difluoro-3-CF₃ > 2,6-difluorophenyl , with chlorine-substituted analogs being the least stable .

Biologische Aktivität

2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl and difluoro substituents, which may influence its interaction with biological targets, particularly in antimicrobial and anticancer applications.

The molecular formula of 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid is C8H5BF6O2C_8H_5BF_6O_2. Its structure includes a boronic acid functional group that is pivotal for its biological activity, particularly in enzyme inhibition and molecular recognition processes.

Antimicrobial Activity

Research indicates that compounds similar to 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid exhibit significant antimicrobial properties. For instance, studies have shown that phenylboronic acids can inhibit the growth of various bacteria and fungi. In particular, derivatives have demonstrated moderate activity against pathogens such as Escherichia coli and Candida albicans .

Table 1: Antimicrobial Activity of Related Boronic Acids

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
5-Trifluoromethyl-2-formylphenylboronic acidCandida albicans100 µg
5-Trifluoromethyl-2-formylphenylboronic acidAspergillus niger50 µg
2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acidEscherichia coliTBD

Note: TBD indicates that specific MIC values for this compound are yet to be determined.

The mechanism of action for boronic acids typically involves their ability to form reversible covalent bonds with diols found in sugars or certain amino acids. This property allows them to inhibit enzymes such as glycosidases and proteases, which are crucial for microbial growth and survival. Additionally, the presence of fluorine atoms may enhance lipophilicity and improve membrane permeability, facilitating better interaction with cellular targets .

Case Studies

  • In Vitro Studies : A study investigated the effects of various phenylboronic acids on Escherichia coli and found that structural modifications significantly affected their antibacterial potency. The introduction of trifluoromethyl groups was noted to enhance activity compared to non-fluorinated counterparts .
  • Anticancer Potential : Research into related compounds has suggested potential anticancer properties through the inhibition of specific kinases involved in cancer cell proliferation. The unique electronic properties imparted by the fluorine substituents may contribute to selective targeting of cancerous cells while sparing normal cells .

Q & A

Q. How is 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid utilized in Suzuki-Miyaura cross-coupling reactions?

This compound serves as a key building block in Suzuki-Miyaura reactions due to its boronic acid group, enabling carbon-carbon bond formation with aryl halides. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). The trifluoromethyl and fluorine substituents enhance electrophilicity, improving coupling efficiency with electron-deficient partners. Researchers should optimize reaction conditions (solvent, temperature, ligand) to mitigate steric hindrance from the trifluoromethyl group .

Q. What are the optimal storage conditions for this compound?

Boronic acids are prone to hydrolysis. For 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid, storage at 0–6°C under inert atmosphere (argon/nitrogen) in airtight containers is recommended. Prolonged exposure to moisture or elevated temperatures can degrade the boronic acid group, reducing reactivity .

Q. How can purity and stability be assessed for this compound?

Purity is typically analyzed via HPLC (≥97% purity threshold) and ¹H/¹⁹F NMR to confirm structural integrity. Stability tests involve monitoring degradation under accelerated conditions (e.g., 40°C/75% relative humidity) over 4–6 weeks. Anhydrous solvents (e.g., THF, DMF) should be used during synthesis to minimize hydrolysis .

Advanced Research Questions

Q. How do the fluorine and trifluoromethyl substituents influence electronic properties and reactivity?

The electron-withdrawing trifluoromethyl group (-CF₃) at the 3-position reduces electron density on the benzene ring, increasing electrophilicity and enhancing oxidative addition in cross-coupling. Fluorine atoms at 2- and 6-positions further polarize the boronic acid group, improving regioselectivity. Computational studies (DFT) suggest these substituents lower the LUMO energy, favoring interactions with Pd catalysts. Comparative kinetic studies with non-fluorinated analogs are critical to quantify these effects .

Q. What methodologies are used to study its biological activity (e.g., enzyme inhibition)?

Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities with target enzymes (e.g., proteases, kinases). In vitro assays (IC₅₀ measurements) validate inhibition potency. For example, fluorinated boronic acids often act as transition-state analogs in serine protease inhibition. Researchers should prioritize metabolic stability assays (e.g., liver microsome testing) due to the compound’s fluorinated structure .

Q. How can contradictory reactivity data in cross-coupling studies be resolved?

Contradictions often arise from substituent positioning or reaction conditions. A systematic approach includes:

  • Comparative kinetic analysis with structural analogs (e.g., 3,5-bis(trifluoromethyl)benzeneboronic acid ).
  • Electrochemical profiling (cyclic voltammetry) to assess redox compatibility with Pd catalysts.
  • Steric maps (e.g., Tolman cone angles) to evaluate ligand-substrate interactions.

Q. What role does this compound play in enantioselective catalysis?

Fluorinated boronic acids can act as Lewis acid co-catalysts in asymmetric Diels-Alder reactions. For example, 3,5-bis(trifluoromethyl)benzeneboronic acid forms hydrogen-bonded transition states with dienophiles, achieving >95% enantiomeric excess (e.e.). Researchers should explore similar mechanisms with 2,6-difluoro-3-(trifluoromethyl) derivatives, adjusting chiral ligands (e.g., BINOL derivatives) for optimal stereocontrol .

Comparative Analysis Table

CompoundKey FeaturesReactivity in Suzuki-MiyauraBiological Activity
2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acidHigh electrophilicity (-CF₃, -F)Fast coupling with Ar-XSerine protease inhibition
Phenylboronic acidNo electron-withdrawing groupsModerate reactivityLimited bioactivity
3,5-Bis(trifluoromethyl)benzeneboronic acidEnhanced Lewis acidityHigh yield in polar solventsAntiparasitic activity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.